Cas no 13523-95-0 (4-Benzyloxygramine)
4-Benzyloxygramine Chemical and Physical Properties
Names and Identifiers
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- 4-Benzyloxygramine
- N,N-dimethyl-1-(4-phenylmethoxy-1H-indol-3-yl)methanamine
- N,N-DiMethyl-4-(phenylMethoxy)-1H-indole-3-MethanaMine
- SCHEMBL7366247
- {[4-(BENZYLOXY)-1H-INDOL-3-YL]METHYL}DIMETHYLAMINE
- DTXSID00543982
- 13523-95-0
- 1-(4-(Benzyloxy)-1H-indol-3-yl)-N,N-dimethylmethanamine
- 1-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylmethanamine
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- Inchi: 1S/C18H20N2O/c1-20(2)12-15-11-19-16-9-6-10-17(18(15)16)21-13-14-7-4-3-5-8-14/h3-11,19H,12-13H2,1-2H3
- InChI Key: RRKLFSJBPYZCJV-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1=CC=CC2=C1C(=CN2)CN(C)C
Computed Properties
- Exact Mass: 280.157563266g/mol
- Monoisotopic Mass: 280.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 28.3Ų
Experimental Properties
- Solubility: DMSO, Methanol
4-Benzyloxygramine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B285958-100mg |
4-Benzyloxygramine |
13523-95-0 | 100mg |
$ 104.00 | 2023-04-18 | ||
| TRC | B285958-250mg |
4-Benzyloxygramine |
13523-95-0 | 250mg |
$ 150.00 | 2023-04-18 | ||
| TRC | B285958-500mg |
4-Benzyloxygramine |
13523-95-0 | 500mg |
$ 276.00 | 2023-04-18 | ||
| TRC | B285958-1g |
4-Benzyloxygramine |
13523-95-0 | 1g |
$ 517.00 | 2023-04-18 | ||
| TRC | B285958-2g |
4-Benzyloxygramine |
13523-95-0 | 2g |
$ 999.00 | 2023-04-18 | ||
| Ambeed | A788157-50mg |
1-(4-(Benzyloxy)-1H-indol-3-yl)-N,N-dimethylmethanamine |
13523-95-0 | 97% | 50mg |
$156.0 | 2025-03-05 | |
| Ambeed | A788157-100mg |
1-(4-(Benzyloxy)-1H-indol-3-yl)-N,N-dimethylmethanamine |
13523-95-0 | 97% | 100mg |
$264.0 | 2025-03-05 | |
| Ambeed | A788157-250mg |
1-(4-(Benzyloxy)-1H-indol-3-yl)-N,N-dimethylmethanamine |
13523-95-0 | 97% | 250mg |
$449.0 | 2025-03-05 | |
| Ambeed | A788157-1g |
1-(4-(Benzyloxy)-1H-indol-3-yl)-N,N-dimethylmethanamine |
13523-95-0 | 97% | 1g |
$1209.0 | 2025-03-05 |
4-Benzyloxygramine Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 4-Benzyloxygramine
4-Benzyloxygramine: A Comprehensive Overview
4-Benzyloxygramine (CAS No. 13523-95-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, also referred to as 4-benzyl-O-gramine, is a derivative of gramine, a naturally occurring alkaloid found in certain plants. The introduction of the benzyl group at the 4-position of the gramine molecule introduces unique chemical and biological properties, making it a subject of extensive research.
The structural elucidation of 4-benzyl-O-gramine has been a focal point in recent studies. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm its molecular structure. The compound consists of a gramine backbone with a benzyl group attached via an oxygen atom at the 4-position. This substitution not only alters the physical properties of the molecule but also significantly impacts its bioactivity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-benzyl-O-gramine. Traditional methods involved multi-step reactions, often requiring harsh conditions and low yields. However, modern approaches, such as microwave-assisted synthesis and catalytic cross-coupling reactions, have streamlined the production process. These innovations have made 4-benzyl-O-gramine more accessible for further research and potential applications.
The pharmacological properties of 4-benzyl-O-gramine have been extensively studied in vitro and in vivo. Preclinical studies suggest that this compound exhibits potent antioxidant and anti-inflammatory activities. Its ability to scavenge free radicals and inhibit pro-inflammatory cytokines makes it a promising candidate for treating conditions associated with oxidative stress and inflammation, such as neurodegenerative diseases and cardiovascular disorders.
Moreover, 4-benzyl-O-gramine has shown potential as a modulator of cellular signaling pathways. Studies indicate that it interacts with key enzymes involved in cell proliferation and apoptosis, suggesting its role in anticancer therapy. Recent research has focused on its ability to induce mitochondrial-dependent apoptosis in cancer cells, highlighting its potential as a novel anticancer agent.
The application of 4-benzyl-O-gramine extends beyond pharmacology into materials science. Its unique chemical structure allows for the formation of self-assembled monolayers (SAMs) on various surfaces, which are valuable in nanotechnology and sensor development. Researchers have explored its use in creating biosensors for detecting environmental pollutants and biomedical analytes.
In terms of toxicity profile, 4-benzyl-O-gramine has demonstrated low acute toxicity in animal models. However, chronic toxicity studies are still underway to fully assess its safety profile for therapeutic applications. Regulatory agencies require comprehensive toxicological evaluations before this compound can be considered for clinical trials.
The synthesis and characterization of 4-benzyl-O-gramine have been documented in numerous scientific journals, contributing to the growing body of knowledge on gramine derivatives. Collaborative efforts between academic institutions and pharmaceutical companies have accelerated research into its therapeutic potential.
Looking ahead, the development of 4-benzyl-O-gramine as a drug candidate hinges on further preclinical testing and optimization studies. Researchers are exploring strategies to enhance its bioavailability and reduce potential side effects. Additionally, comparative studies with existing drugs will be crucial in determining its efficacy relative to current treatments.
In conclusion, 4-benzyl-O-gramine (CAS No. 13523-95-0) represents a compelling compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with promising biological activities, position it as a valuable tool in drug discovery and materials science. Continued research will undoubtedly unlock new insights into its potential uses and pave the way for innovative therapeutic interventions.
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